molecular formula C15H19N3OS B2527831 N-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine CAS No. 380879-49-2

N-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2527831
CAS No.: 380879-49-2
M. Wt: 289.4
InChI Key: WPCZJWYGDZBVNM-UHFFFAOYSA-N
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Description

N-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C15H19N3OS and its molecular weight is 289.4. The purity is usually 95%.
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Biological Activity

N-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine is a complex chemical compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.

Structural Characteristics

The compound features a unique structure that integrates a tetrahydrofuran moiety with a benzothieno-pyrimidine backbone . Its molecular formula is C15H19N3OSC_{15}H_{19}N_{3}OS, highlighting the presence of nitrogen, sulfur, and carbon atoms that contribute to its biological properties. The structural uniqueness may lead to distinctive pharmacological profiles compared to other similar compounds.

Biological Activities

Research indicates that compounds analogous to N-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine exhibit a range of biological activities:

  • Antitumor Activity : Similar compounds have shown selective inhibition of tumor cell proliferation. For instance, certain pyrimidine derivatives inhibit the growth of cancer cells expressing folate receptors and demonstrate efficacy in vivo against tumor xenografts in mice .
  • Enzyme Inhibition : Compounds within this class may inhibit critical enzymes involved in nucleotide metabolism, such as β-glycinamide ribonucleotide formyltransferase (GARFTase) . This inhibition is associated with depletion of cellular ATP pools, indicating potential for use in cancer therapies .
  • Receptor Modulation : Certain derivatives have shown high affinity for specific receptors (e.g., alpha 2-adrenoceptors), suggesting potential applications in treating mood disorders or anxiety through central nervous system modulation .

Synthesis Methods

The synthesis of N-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine can be achieved through various chemical pathways. Common methods involve:

  • Coupling Reactions : Utilizing tetrahydrofuran derivatives in coupling reactions with benzothieno-pyrimidine precursors.
  • Functionalization : Introducing amine groups and modifying existing functional groups to enhance biological activity.

Comparative Analysis

To better understand the biological implications of this compound, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaKey Features
N-(prop-2-en-1-yl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amineC13H15N3SC_{13}H_{15}N_{3}SLacks tetrahydrofuran; different side chain
2-(1-naphthylmethyl)-5,6,7,8-tetrahydro(1)benzothieno(2,3-d)pyrimidinC15H15N3SC_{15}H_{15}N_{3}SContains naphthyl instead of tetrahydrofuran
N-(furan-2-ylmethyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidinC15H15N3OSC_{15}H_{15}N_{3}OSSimilar core structure but different substituent

This table illustrates the diversity among related compounds and highlights how variations in structure can influence biological activity.

Case Studies

Several studies have documented the biological effects of related compounds:

  • Antitumor Efficacy : A study demonstrated that specific pyrimidine derivatives exhibited potent antitumor activity against human tumor cell lines (KB and IGROV1), outperforming other tested compounds in both in vitro and in vivo settings. The mechanism was linked to selective transport via folate receptors and inhibition of key metabolic pathways .
  • Neuropharmacological Effects : Research on benzofuro-pyridines indicated their potential as antidepressants due to their high selectivity for alpha 2-adrenoceptors. This suggests that similar structures might also modulate neurotransmitter systems effectively .

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-2-6-12-11(5-1)13-14(17-9-18-15(13)20-12)16-8-10-4-3-7-19-10/h9-10H,1-8H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCZJWYGDZBVNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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